4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde
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Overview
Description
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and a benzaldehyde moiety attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the dihydropyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
- 2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-thiomorpholinecarbodithioate
Uniqueness
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-18-10-6-16(7-11-18)20-13-19(21-3-2-12-26-21)22-23(20)17-8-4-15(14-24)5-9-17/h2-12,14,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSEIRRZDSIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387508 |
Source
|
Record name | 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-41-4 |
Source
|
Record name | 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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